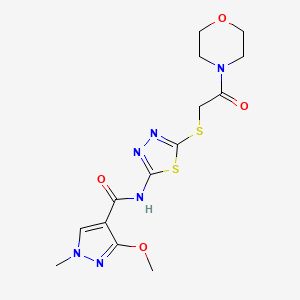

3-methoxy-1-methyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O4S2/c1-19-7-9(12(18-19)23-2)11(22)15-13-16-17-14(26-13)25-8-10(21)20-3-5-24-6-4-20/h7H,3-6,8H2,1-2H3,(H,15,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMOBOOJRDQCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1172341-82-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 398.5 g/mol. The structure features a pyrazole ring fused with a thiadiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1172341-82-0 |

| Molecular Formula | C₁₄H₁₈N₆O₄S₂ |

| Molecular Weight | 398.5 g/mol |

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have indicated that derivatives of 1,3,4-thiadiazole compounds exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. The compound was evaluated for its inhibitory effects using fluorometric assays. It was found that certain modifications to the thiadiazole ring enhanced MAO-A inhibitory activity significantly:

- IC50 Values : The most potent derivative showed an IC50 value of , indicating strong inhibition compared to reference inhibitors like moclobemide and selegiline .

2. Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic effects of this compound were evaluated against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that the compound exhibited promising cytotoxicity:

- IC50 Values : For instance, certain derivatives showed IC50 values of against HeLa cells and against MCF-7 cells, suggesting potential as an anticancer agent .

3. Antimicrobial Activity

Compounds containing thiadiazole structures have been reported to possess antimicrobial properties. Although specific data for this compound's antimicrobial activity is limited, related studies suggest that similar derivatives exhibit broad-spectrum antimicrobial effects.

Case Study 1: MAO Inhibition

A study synthesized various thiadiazole derivatives and tested them for MAO inhibition. The compound with a methoxyethyl group at the nitrogen position in the thiadiazole ring exhibited the highest inhibitory activity against MAO-A, indicating a structure-activity relationship that could be exploited for drug development .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of thiadiazole derivatives, compounds were screened for cytotoxicity using the MTT assay. The results highlighted that modifications to the thiadiazole structure could significantly enhance cytotoxic effects against HeLa cells .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- MAO Inhibition : By inhibiting MAO-A and MAO-B, the compound may increase levels of neurotransmitters such as serotonin and dopamine, which could have implications for treating depression and other mood disorders.

- Cytotoxicity : The cytotoxic effects may be attributed to apoptosis induction in cancer cells, potentially through pathways involving oxidative stress or disruption of cellular signaling.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of thiadiazole and morpholine moieties enhances the compound's ability to inhibit cancer cell proliferation. For instance, research has shown that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against bacterial and fungal strains. The presence of the thiadiazole ring has been associated with enhanced antimicrobial efficacy. In vitro studies have demonstrated that compounds with similar scaffolds can effectively inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular disorders. Compounds containing pyrazole and thiadiazole rings have shown promise in reducing inflammatory markers in preclinical models. The specific compound under discussion may also exhibit similar effects, contributing to its potential therapeutic application in treating inflammatory conditions .

Agricultural Applications

The compound's structural features may also lend themselves to use as a pesticide or herbicide. Compounds with similar configurations have been explored for their ability to disrupt plant growth or inhibit pest development. This application could be especially relevant in developing environmentally friendly agricultural chemicals that target specific pests without harming beneficial organisms .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three classes of analogs: pyrazole-carboxamides, thiadiazole derivatives, and morpholino-containing heterocycles.

Table 1: Structural and Functional Comparisons

*Note: Morpholino-pyridine data inferred from general kinase inhibitor studies.

Key Observations:

Electronic Properties : The target compound’s thiadiazole and pyrazole rings introduce stronger electron-withdrawing effects compared to oxadiazole or triazole analogs. This may enhance binding to electrophilic pockets in kinase targets .

Solubility: The morpholino group improves aqueous solubility relative to non-polar analogs like simple thioesters, though it remains less soluble than morpholino-pyridine derivatives due to the hydrophobic thiadiazole ring.

Bioactivity: While 1,3,4-oxadiazole-thioesters (e.g., compounds) exhibit broad-spectrum antimicrobial activity, the target compound’s hybrid structure may prioritize selectivity for kinase domains.

Table 2: Hypothetical NMR Spectral Data (Based on Analogs)

| Proton Environment | δ (ppm) Range (1H-NMR) | Carbon Environment | δ (ppm) Range (13C-NMR) |

|---|---|---|---|

| Pyrazole C-H | 7.2–7.5 | Pyrazole C=O | 165–170 |

| Thiadiazole S-CH2 | 3.8–4.2 | Morpholino C=O | 170–175 |

| Morpholino CH2 | 3.5–3.7 | Thiadiazole C-S | 125–130 |

*Note: These values are extrapolated from ’s 1,3,4-oxadiazole-thioester data, adjusted for electronic differences in thiadiazole vs. oxadiazole systems .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiol alkylation | K₂CO₃, DMF, RT, 12h | 65–75 | |

| Carboxamide coupling | POCl₃, reflux, 4h | 50–60 |

Advanced: How can reaction conditions be optimized to minimize byproducts during the alkylation of thiadiazole-thiol intermediates?

Answer:

Byproduct formation often arises from over-alkylation or oxidation. Optimization strategies include:

- Controlled stoichiometry : Using a slight excess of the alkylating agent (1.1–1.2 equiv.) to avoid di-substitution .

- Inert atmosphere : Conducting reactions under N₂/Ar to prevent thiol oxidation to disulfides .

- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions, while gradual warming ensures completion .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole, thiadiazole, and morpholino moieties. For example:

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .

- Elemental analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N/S values .

Advanced: How does X-ray crystallography resolve ambiguities in molecular conformation for such complex heterocycles?

Answer:

X-ray diffraction provides precise bond lengths, angles, and torsion angles, clarifying:

- Planarity of heterocycles : Thiadiazole and pyrazole rings often exhibit near-planar geometry, but substituents (e.g., morpholino) may induce torsional strain .

- Intermolecular interactions : Hydrogen bonding between carboxamide groups and solvent molecules can influence crystal packing .

Reference : SHELX software is widely used for structure refinement .

Basic: How is molecular docking used to predict the biological activity of this compound?

Answer:

Docking studies simulate binding to target proteins (e.g., enzymes, receptors):

- Protein preparation : Retrieve 3D structures from PDB (e.g., 3LD6 for lanosterol 14α-demethylase) .

- Ligand optimization : Energy-minimize the compound using DFT or molecular mechanics .

- Pose scoring : Use scoring functions (AutoDock Vina, Glide) to rank binding affinities .

Advanced: How can discrepancies between docking predictions and experimental bioactivity data be addressed?

Answer:

Discrepancies may arise from:

- Protein flexibility : Use molecular dynamics (MD) simulations to account for receptor conformational changes .

- Solvent effects : Include explicit water molecules or implicit solvation models in docking .

- Experimental validation : Perform enzyme inhibition assays (e.g., MIC tests for antifungal activity) to cross-verify computational results .

Basic: What physicochemical properties are essential for assessing this compound’s drug-likeness?

Answer:

Key properties include:

- LogP : Determined via HPLC or computational tools (e.g., ChemAxon). Ideal range: 2–5 .

- Aqueous solubility : Measured using shake-flask method; poor solubility may require formulation adjustments .

- Thermal stability : TGA/DSC analysis identifies decomposition points (>200°C suggests stability) .

Advanced: How can computational methods predict stability under varying pH and temperature conditions?

Answer:

- pKa prediction : Tools like MarvinSketch estimate ionization states affecting solubility and reactivity .

- Degradation pathways : DFT calculations identify vulnerable bonds (e.g., carboxamide hydrolysis) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced: What strategies resolve contradictions between theoretical and experimental data in structure-activity relationships (SAR)?

Answer:

- Multi-parametric SAR : Combine docking, MD, and QSAR models to account for steric/electronic effects .

- Synthetic analogs : Prepare derivatives with modified substituents (e.g., replacing morpholino with piperazine) to test SAR hypotheses .

- Statistical analysis : Use multivariate regression to identify dominant factors (e.g., logP vs. H-bond donors) influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.